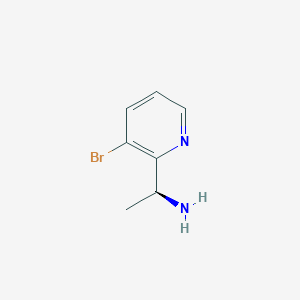

(S)-1-(3-Bromopyridin-2-YL)ethan-1-amine

Description

Significance of Chiral Pyridine-Containing Amines in Contemporary Chemical Research

Chiral amines that incorporate a pyridine (B92270) ring are of profound importance in modern chemical research, largely due to their prevalence in biologically active molecules and their utility as ligands in asymmetric catalysis. The pyridine moiety, a six-membered aromatic heterocycle containing one nitrogen atom, imparts specific electronic properties, basicity, and the ability to coordinate with metal centers. researchgate.net When combined with a stereogenic amine center, these molecules become powerful tools in drug discovery and development.

Many pharmaceutical agents owe their therapeutic effects to the presence of a chiral pyridine-containing amine scaffold. These structures often serve as key pharmacophores that interact with biological targets such as enzymes and receptors in a stereospecific manner. researchgate.net For instance, derivatives of chiral 1-(pyridin-2-yl)ethan-1-amine are found at the core of various drug candidates, including modulators of calcium channels and potential antagonists for adenosine (B11128) receptors. researchgate.net The unique spatial arrangement of the amine and the pyridine nitrogen allows for precise three-dimensional interactions within a biological system, which is often crucial for efficacy.

Furthermore, the nitrogen atom of the pyridine ring can act as a coordination site for transition metals, making these chiral amines valuable ligands in the field of asymmetric catalysis. researchgate.net By forming chiral metal complexes, they can induce enantioselectivity in a wide range of chemical transformations, enabling the synthesis of other valuable chiral molecules.

Overview of the Compound's Strategic Role as a Chiral Building Block in Complex Molecule Synthesis

(S)-1-(3-Bromopyridin-2-YL)ethan-1-amine serves as a versatile chiral building block, or synthon, for the construction of more complex molecular targets. Its strategic value lies in the combination of three key features: a predefined stereocenter, a nucleophilic amine group, and a pyridine ring that is activated for further chemical modification by the presence of a bromine atom.

The primary amine provides a reactive handle for the introduction of the chiral pyridylethyl fragment into a larger molecule through reactions such as amidation, alkylation, or reductive amination. The presence of the bromine atom at the 3-position of the pyridine ring is particularly significant. Halogenated pyridines are important precursors in a variety of cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the straightforward formation of new carbon-carbon or carbon-heteroatom bonds at a specific position on the pyridine ring, enabling the elaboration of the molecular structure and the synthesis of a diverse library of compounds from a single chiral precursor.

While specific, publicly documented examples of multi-step syntheses of complex molecules starting directly from this compound are not extensively available in the mainstream chemical literature, its utility can be inferred from the synthetic strategies employed for analogous compounds. The general approach involves leveraging the pre-installed chirality and the reactive handles of the molecule to build complexity in a controlled and stereospecific manner.

Stereochemical Foundation: The Chiral Center and Pyridine Moiety

The defining stereochemical feature of this compound is its single chiral center located at the carbon atom bearing the amine group. This carbon is bonded to four different substituents: a hydrogen atom, a methyl group, the primary amine group, and the 3-bromopyridin-2-yl group. This arrangement results in two non-superimposable mirror images, or enantiomers, designated as (S) and (R) based on the Cahn-Ingold-Prelog priority rules. The "(S)" designation specifies a particular three-dimensional arrangement of these groups.

Table of Physicochemical Properties

| Property | Value |

| CAS Number | 1213113-97-3 |

| Molecular Formula | C₇H₉BrN₂ |

| Molecular Weight | 201.07 g/mol |

| Appearance | Pale-yellow to Yellow-brown Liquid |

| IUPAC Name | (1S)-1-(3-bromo-2-pyridinyl)ethanamine |

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(3-bromopyridin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-5(9)7-6(8)3-2-4-10-7/h2-5H,9H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDQMJUOIHNSKT-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=CC=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for S 1 3 Bromopyridin 2 Yl Ethan 1 Amine and Its Chiral Pyridyl Amine Analogues

Enantioselective Synthetic Approaches

The synthesis of enantiomerically pure chiral amines, particularly those incorporating a pyridine (B92270) scaffold like (S)-1-(3-Bromopyridin-2-YL)ethan-1-amine, is of significant interest in medicinal and materials chemistry. rsc.org These compounds often serve as critical building blocks or pharmacophores in drug molecules. rsc.org Consequently, a variety of sophisticated synthetic methodologies have been developed to access these valuable chiral amines with high levels of stereocontrol.

Asymmetric Reduction of Prochiral Ketones (e.g., 1-(3-Bromopyridin-2-yl)ethan-1-one)

One of the most direct and atom-economical methods for preparing chiral amines is the asymmetric reduction of the corresponding prochiral ketones. This approach has been successfully applied to the synthesis of various chiral 1-(pyridin-2-yl)ethan-1-amine derivatives.

Ruthenium catalysts have proven to be highly effective for the asymmetric hydrogenation and transfer hydrogenation of ketones, including α-oxobutyrolactones and 1,3-diketones. dicp.ac.cnresearchgate.net In the context of producing chiral pyridyl amines, ruthenium complexes, often paired with chiral ligands, can facilitate the enantioselective reduction of 2-acylpyridines. For instance, a highly direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines has been demonstrated using a Ru(OAc)₂{(S)-binap} catalyst. acs.org This method, employing ammonium (B1175870) trifluoroacetate (B77799) as the nitrogen source, yields the corresponding chiral primary amines in excellent enantioselectivities. acs.org The reaction proceeds under moderate hydrogen pressure, highlighting its practicality. acs.org

Asymmetric transfer hydrogenation (ATH) represents another powerful tool, utilizing a hydrogen source like a formic acid/triethylamine azeotrope. dicp.ac.cn Ruthenium complexes are well-suited for this transformation, offering high reactivity and selectivity under mild conditions. dicp.ac.cn Through a process of dynamic kinetic resolution, these catalysts can construct multiple stereogenic centers in a single step with excellent diastereoselectivity and enantioselectivity. dicp.ac.cn

The success of metal-catalyzed asymmetric reductions is intrinsically linked to the design of the chiral ligand. nih.gov These ligands coordinate to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. nih.gov For a long time, C₂-symmetric ligands were predominant in the field of asymmetric catalysis. nih.gov However, nonsymmetrical ligands have gained prominence, in some cases offering superior enantioselectivity. nih.gov

A diverse array of chiral ligands has been developed and successfully employed in the asymmetric synthesis of chiral pyridyl amines and related compounds. These include:

Pyridine-oxazolines: This class of hybrid ligands has seen a resurgence in popularity, proving effective in a range of asymmetric catalytic reactions. nih.gov

Pyridine–aminophosphine (B1255530) ligands: A library of these tunable chiral ligands has been synthesized from chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline (B108954) scaffolds. rsc.org These have been successfully applied in iridium-catalyzed asymmetric hydrogenations. rsc.org

2,2′-Bipyridines: These are among the most common and earliest-developed ligands for asymmetric induction in transition metal catalysis. researchgate.net

Phosphino-oxazolines: Iridium complexes bearing these chiral ligands are widely used in the asymmetric hydrogenation of N-aryl imines. nih.gov

The modular nature of many modern ligands allows for systematic tuning of their steric and electronic properties to optimize catalyst performance for a specific substrate. nih.gov

Diastereoselective Processes via Chiral Auxiliaries (e.g., Sulfinamide Chemistry)

The use of chiral auxiliaries is a well-established strategy for the stereoselective synthesis of chiral amines. rsc.org In this approach, a prochiral ketone is reacted with a chiral auxiliary to form two diastereomeric intermediates, which can then be separated. Subsequent chemical transformation and removal of the auxiliary yield the desired enantiomerically pure amine. While catalytic methods are often preferred, the chiral auxiliary approach remains a reliable and frequently employed strategy, particularly for the synthesis of chiral 1-pyridin-2-yl-ethylamines. rsc.org Sulfinamide chemistry is a notable example of this methodology, though specific applications to this compound are not extensively detailed in the provided search results. The general synthesis of sulfinamides often involves the condensation of sulfinyl chlorides with amines or, more recently, through oxidative coupling of thiols and amines. nih.govnih.gov

Enantioselective Reductive Amination Strategies

Enantioselective reductive amination (ERA) is a highly convergent and efficient method for the direct synthesis of chiral amines from ketones. researchgate.net This one-pot reaction combines a ketone and an amine (or ammonia (B1221849) source) in the presence of a reducing agent and a chiral catalyst to produce the chiral amine directly. researchgate.net Transition-metal-catalyzed asymmetric reductive amination of ketones has been demonstrated as a reliable and direct route for synthesizing chiral amines. rsc.org

Recent advances have led to highly efficient iridium- and ruthenium-catalyzed direct asymmetric reductive amination of various ketones. rsc.orgacs.org For example, an iridium-catalyzed direct and scalable asymmetric reductive amination of C2-acylpyridines with arylamines has been reported to produce a variety of chiral 1-pyridin-2-yl-ethylamine (B1297585) derivatives with good to excellent enantiomeric excess. rsc.org Similarly, a Ru(OAc)₂{(S)-binap} system has been successfully used for the direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines with ammonium trifluoroacetate, achieving high enantioselectivity. acs.org

| Catalyst System | Ketone Substrate | Amine Source | Key Features |

| Ru(OAc)₂{(S)-binap} | 2-Acetyl-6-substituted pyridines | Ammonium trifluoroacetate | High enantioselectivity and conversion. acs.org |

| Iridium Complex | C2-acylpyridines | Arylamines | Good to excellent ee, broad scope, scalable. rsc.org |

Regio- and Stereoselective Functionalization of Pyridine Heterocycles

The direct functionalization of the pyridine ring offers an alternative synthetic route to chiral pyridyl amines. rsc.org The inherent electronic properties of the pyridine ring, however, make direct and selective C-H functionalization challenging. rsc.orgnih.gov Despite these difficulties, methods for the regioselective functionalization of pyridines are being actively developed. rsc.org

One approach involves the Reissert-Henze reaction, where a pyridine N-oxide is activated, allowing for nucleophilic attack. nii.ac.jp This can be used to introduce functional groups at specific positions on the pyridine ring, which can then be further elaborated to form the desired chiral amine side chain. nii.ac.jp For instance, ethynylation can be selectively achieved at the 2-position of the pyridine ring. nii.ac.jp

More recent strategies focus on overcoming the innate reactivity of the pyridine ring. This includes methods for direct position-selective C-4 alkylation using a temporary blocking group, which allows for Minisci-type decarboxylative alkylation. nih.gov While these methods primarily address regioselectivity, they can be integrated into synthetic sequences that subsequently establish the stereocenter on the side chain, thus providing a comprehensive strategy for accessing complex chiral pyridyl amines.

Precursor Synthesis and Advanced Functionalization Techniques

The successful synthesis of the target chiral amine is critically dependent on the efficient preparation of key precursors. This involves the strategic functionalization of bromopyridine scaffolds and the subsequent synthesis of halogenated pyridyl ketone intermediates.

Bromopyridine scaffolds are versatile starting materials in organic synthesis due to the reactivity of the carbon-bromine bond, which allows for various coupling reactions and functional group interconversions. The synthesis of 3-bromopyridine (B30812) itself can be achieved by the direct bromination of pyridine. One method involves dropwise adding bromine to a mixture of pyridine and 80-95% sulfuric acid, followed by heating. google.com

Once formed, these bromopyridine scaffolds can be further elaborated. For instance, 2-chloro-5-bromopyridine has been immobilized on a polystyrene support by introducing a silicon linker at the C-4 position. This solid-phase approach creates a versatile scaffold for subsequent reactions with organometallic reagents, enabling the construction of libraries of pyridine-based compounds. researchgate.net Such derivatization strategies are crucial for creating a diverse range of precursors for chiral amines and other complex molecules. The presence of the bromine atom provides a reactive handle for introducing the necessary side chains required for the final amine product.

The direct precursor to this compound is the corresponding prochiral ketone, 1-(3-bromopyridin-2-yl)ethanone. The synthesis of such pyridyl ketones is a key step that sets the stage for the crucial asymmetric transformation. While direct acylation of bromopyridines can be challenging, alternative strategies involving organometallic intermediates or coupling reactions are often employed.

The synthesis of acetylpyridines, including halogenated variants, is well-documented. For example, 5-acetyl-2-bromopyridine (B147078) can be prepared, demonstrating the feasibility of having both a bromine atom and a ketone group on the pyridine ring. mdpi.com The general approach often involves the conversion of a bromopyridine to an organometallic reagent (e.g., a Grignard or organolithium reagent) followed by reaction with an acetylating agent, or through transition-metal-catalyzed cross-coupling reactions. These halogenated pyridyl ketones are the pivotal intermediates that undergo asymmetric reduction or reductive amination to yield the desired chiral amine. d-nb.info

Reaction Condition Optimization for Enhanced Enantioselectivity and Yield

Achieving high enantioselectivity and chemical yield in the synthesis of chiral amines like this compound requires meticulous optimization of reaction conditions. The choice of catalyst, solvent, and temperature plays a determinative role in the stereochemical outcome of the asymmetric synthesis, which is typically an asymmetric hydrogenation or reductive amination of the pyridyl ketone precursor. acs.orggoogle.com

The efficiency of an asymmetric catalytic process is heavily influenced by catalyst loading, which is the amount of catalyst used relative to the substrate. Lowering catalyst loading is desirable for both economic and environmental reasons, as many catalysts are based on expensive and rare precious metals like iridium, rhodium, or ruthenium. d-nb.info High catalytic activity, allowing for catalyst loadings as low as 0.1 mol%, has been reported for certain asymmetric transformations using chiral-at-metal catalysts. rsc.org

Table 1: Factors Influencing Reaction Efficiency in Asymmetric Synthesis

| Parameter | Influence on Efficiency | Research Finding |

|---|---|---|

| Catalyst Loading | Directly impacts cost and sustainability. Lower loading is preferred. | Effective transformations have been achieved with catalyst loadings down to 0.1 mol%. rsc.org |

| **Pressure (e.g., H₂) ** | Can increase reaction rate and drive the reaction to completion. | Increasing hydrogen pressure to 6 MPa improved the yield in an iridium-catalyzed reductive amination. rsc.org |

| Turnover Number (TON) | A measure of catalyst productivity. High TON indicates high efficiency. | Developing catalysts with high TON is a primary goal to make processes more industrially viable. google.com |

This table is interactive. Click on the headers to explore the data.

The solvent and temperature of a reaction are critical parameters that can profoundly affect the stereochemical outcome, or stereocontrol. The solvent can influence the stability of the catalyst-substrate complex and the transition states leading to the different enantiomers. In the synthesis of chiral 1-pyridin-2-yl-ethylamines, a screening of various solvents revealed that aromatic solvents were optimal, with mesitylene (B46885) providing the best results in terms of both yield (99%) and enantiomeric excess (89% ee). rsc.org

Temperature also plays a crucial role. Often, lowering the reaction temperature can enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states. For example, some copper-catalyzed asymmetric alkylations of alkenyl pyridines are conducted at -78 °C to achieve excellent enantioselectivity. nih.gov However, this is not a universal rule. In some cases, a decrease in temperature does not improve, and may even hinder, the reaction's enantiocontrol. rsc.org Therefore, the optimal temperature must be determined empirically for each specific catalytic system.

Table 2: Impact of Solvents and Temperature on Enantioselectivity

| Condition | Solvent | Temperature | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ir-Catalyzed Reductive Amination | Mesitylene | 50°C | 89% | rsc.org |

| Ir-Catalyzed Reductive Amination | Methanol (MeOH) | 50°C | Lower than Mesitylene | rsc.org |

| Ir-Catalyzed Reductive Amination | Tetrahydrofuran (THF) | 50°C | Lower than Mesitylene | rsc.org |

This table is interactive. Click on the headers to explore the data.

Advanced Chemical Transformations and Mechanistic Investigations of S 1 3 Bromopyridin 2 Yl Ethan 1 Amine Derivatives

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of intricate molecular architectures. For derivatives of (S)-1-(3-Bromopyridin-2-YL)ethan-1-amine, these reactions facilitate the modification of the pyridine (B92270) core, leading to a wide array of novel compounds with potentially interesting biological or material properties.

Carbon-Carbon (C-C) Cross-Coupling Reactions

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings are particularly effective for the arylation and alkynylation of the 3-bromopyridine (B30812) moiety.

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. In the context of 3-bromo-2-aminopyridine derivatives, this reaction allows for the introduction of various aryl and heteroaryl substituents. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base.

Detailed research findings on the Suzuki-Miyaura coupling of a close structural analog, 3,4,5-tribromo-2,6-dimethylpyridine, with ortho-substituted phenylboronic acids have provided insights into the reaction mechanism and the influence of reaction conditions on product distribution. beilstein-journals.org While specific data for this compound is not extensively documented, analogous reactions with similar substrates suggest that the choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. For instance, the coupling of various aryl bromides with arylboronic acids has been successfully achieved using palladium nanoparticle catalysts. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Entry | Aryl Bromide | Organoboron Reagent | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 60 |

| 2 | 3,4,5-tribromo-2,6-dimethylpyridine | 2-methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | High |

Note: The data in this table is derived from studies on analogous bromopyridine and aryl bromide systems and serves as a predictive guide for the reactivity of this compound.

The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle that includes the oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The atropisomerism observed in the products of sterically hindered substrates highlights the intricate nature of the reaction pathway. beilstein-journals.org

The Sonogashira coupling provides a direct route to synthesize arylalkynes from aryl halides and terminal alkynes, a transformation of significant importance in the preparation of pharmaceuticals and functional materials. This reaction is typically cocatalyzed by palladium and copper complexes.

Extensive research on the Sonogashira coupling of 2-amino-3-bromopyridines with a variety of terminal alkynes has established optimized reaction conditions. scirp.orgscirp.org A study by Zhu et al. demonstrated that using 2.5 mol% of Pd(CF₃COO)₂, 5 mol% of PPh₃, and 5 mol% of CuI as the catalytic system, with Et₃N as the base in DMF at 100°C, affords the corresponding 2-amino-3-alkynylpyridines in moderate to excellent yields (72% - 96%). scirp.orgscirp.org

Table 2: Palladium-Catalyzed Sonogashira Coupling of 2-Amino-3-Bromopyridines with Terminal Alkynes scirp.orgscirp.org

| Entry | 2-Amino-3-bromopyridine Substrate | Terminal Alkyne | Product | Yield (%) |

| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | 2-Amino-3-(phenylethynyl)pyridine | 96 |

| 2 | 2-Amino-3-bromo-5-methylpyridine | 4-Ethynyltoluene | 2-Amino-5-methyl-3-(p-tolylethynyl)pyridine | 92 |

| 3 | 2-Amino-3-bromo-5-chloropyridine | 1-Ethynyl-4-fluorobenzene | 2-Amino-5-chloro-3-((4-fluorophenyl)ethynyl)pyridine | 85 |

| 4 | 2-Amino-3-bromopyridine | 1-Heptyne | 2-Amino-3-(hept-1-yn-1-yl)pyridine | 78 |

The reaction demonstrates broad substrate scope, tolerating various substituents on both the pyridine ring and the terminal alkyne. The methodology is operationally convenient and highly efficient. scirp.orgscirp.org The catalytic cycle is understood to involve the formation of a palladium-acetylide complex, which then undergoes reductive elimination with the aryl halide to form the C-C bond.

Carbon-Nitrogen (C-N) Cross-Coupling Reactions

The construction of carbon-nitrogen bonds is of paramount importance in the synthesis of a vast number of biologically active compounds. Palladium- and copper-catalyzed amination reactions offer powerful strategies for the N-arylation of amines using aryl halides.

The Buchwald-Hartwig amination has emerged as a highly general and efficient method for the formation of C-N bonds. This reaction involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a strong base. The choice of a bulky, electron-rich phosphine (B1218219) ligand is critical for the success of this transformation. wikipedia.org

Table 3: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines

| Entry | 2-Bromopyridine Substrate | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) |

| 1 | 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 |

| 2 | 2-Bromopyridine | Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 100 |

Note: This table presents generalized conditions based on established protocols for the Buchwald-Hartwig amination of 2-bromopyridines.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to afford the N-aryl amine and regenerate the Pd(0) catalyst. wikipedia.org

The Ullmann condensation is a classical method for C-N bond formation, traditionally requiring harsh reaction conditions. Modern modifications, often employing amino acids as ligands, have enabled these reactions to proceed under milder conditions. Furthermore, the use of green solvents is a significant advancement towards more sustainable chemical processes.

Copper-catalyzed Ullmann-type amination reactions of aryl halides with various amines have been successfully performed in environmentally benign solvents. For instance, a new stable Cu(I) catalyst supported on a weakly acidic polyacrylate resin has been developed for the C-N cross-coupling of 4-chloropyridinium chloride with anilines in solvents like isopropyl alcohol, methanol, and ethanol. mdpi.com While this example involves a different pyridine isomer, it demonstrates the feasibility of copper-catalyzed aminations in green solvents.

Research into the copper-catalyzed N-arylation of amines and N-containing heterocycles using L-proline as a ligand has shown that these reactions can be carried out at moderate temperatures (40-90 °C). organic-chemistry.org The development of ligand-free copper-catalyzed amination reactions in water further underscores the progress in making these transformations more environmentally friendly.

Table 4: Conditions for Copper-Catalyzed Ullmann-Type Amination in Green Solvents

| Entry | Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) |

| 1 | 4-Chloropyridinium chloride | Aniline | Supported Cu(I) | K₂CO₃ | Isopropyl alcohol | Reflux |

| 2 | Aryl Iodide | Primary Amine | CuI / L-proline | K₂CO₃ | Ethanol | 80 |

| 3 | Aryl Bromide | N-heterocycle | CuI / N,N-dimethylglycine | Cs₂CO₃ | Water | 90 |

Note: This table is a compilation of data from various studies on Ullmann-type aminations, illustrating the potential for applying these methods to this compound in green solvents.

The mechanism of the copper-catalyzed Ullmann amination is believed to involve a Cu(I)/Cu(III) catalytic cycle, though the exact steps can vary depending on the specific catalytic system and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) on the Bromine Atom

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for the functionalization of aryl halides. In this mechanism, a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org Unlike SN1 and SN2 reactions that occur at sp3 hybridized centers, SNAr proceeds at an sp2 hybridized carbon of the aromatic ring. youtube.com The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate, often referred to as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com For SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to break the aromaticity of the ring. youtube.commasterorganicchemistry.com Consequently, the reactivity of the leaving group often follows the order F > Cl ≈ Br > I, as the high electronegativity of fluorine polarizes the carbon-halogen bond, making the carbon more susceptible to nucleophilic attack. youtube.commasterorganicchemistry.comresearchgate.net

In the context of 3-bromopyridine derivatives, including this compound, the pyridine nitrogen itself acts as an electron-withdrawing group, influencing the ring's reactivity. However, direct SNAr at the C-3 position can be less favorable compared to positions activated by stronger, strategically placed withdrawing groups. A more advanced strategy involves a tandem process where the 3-bromopyridine first undergoes a base-catalyzed isomerization to a more reactive 4-bromopyridine intermediate. This intermediate is then readily intercepted by a nucleophile in a facile SNAr reaction. rsc.orgresearchgate.netchemrxiv.org This approach enables the 4-selective substitution of 3-bromopyridines, providing access to isomers that are otherwise difficult to synthesize. rsc.orgnih.gov Various nucleophiles, including alcohols and amines, have been successfully employed in this tandem isomerization/SNAr process.

| 3-Bromopyridine Substrate | Nucleophile (NuH) | Conditions | Major Product | Reference |

|---|---|---|---|---|

| 3-Bromopyridine | Cyclopentanol | KOH, 18-crown-6, DMA | 4-(Cyclopentyloxy)pyridine | amazonaws.com |

| 3-Bromo-2-methoxypyridine | (S)-1-Benzylpyrrolidin-2-yl)methanol | KOH, 18-crown-6, DMA | (S)-4-((1-Benzylpyrrolidin-2-yl)methoxy)-2-methoxypyridine | amazonaws.com |

| N-(3-Bromopyridin-2-yl)acetamide | Cyclopentanol | KOH, 18-crown-6, DMA | N-(4-(Cyclopentyloxy)pyridin-2-yl)acetamide | nih.gov |

| 3-Bromopyridine | Water (Hydroxylation) | KOH, 18-crown-6, DMA | Pyridin-4-ol | rsc.org |

| 3-Bromopyridine | Pyrrolidine (Amination) | KOH, 18-crown-6, DMA | 4-(Pyrrolidin-1-yl)pyridine | rsc.org |

Oxidative and Reductive Manipulations

The functional groups present in this compound and its precursors are amenable to various oxidative and reductive transformations, enabling the synthesis of a diverse range of derivatives.

A key reductive manipulation involves the carbonyl group of the precursor ketone, 1-(3-bromopyridin-2-yl)ethanone. This ketone can be reduced to the corresponding secondary alcohol, 1-(3-bromopyridin-2-yl)ethanol. This transformation is typically achieved using standard reducing agents like sodium borohydride (NaBH₄), which offers a mild and selective method for converting ketones to alcohols without affecting the pyridine ring or the carbon-bromine bond under normal conditions.

Furthermore, reductive amination techniques can be applied to related pyridine systems. For instance, the reductive amination of 3-aminopyridin-2(1H)-one with aromatic aldehydes has been shown to yield 3-(arylmethyl) derivatives. nih.gov The Eschweiler-Clarke reaction, a specific type of reductive amination using formaldehyde and formic acid, has been successfully used to form tertiary N-methylamino-pyridin-2(1H)-ones in nearly quantitative yields. nih.gov These examples highlight established methods for modifying the amino functionality within the broader class of aminopyridine derivatives. While not explicitly detailed for this compound in the surveyed literature, the primary amine group in this molecule is a potential site for similar oxidative transformations to form imines, oximes, or other nitrogen-containing functional groups under appropriate conditions.

Reaction Pathways Involving Pyridyne Intermediates

The chemistry of 3-bromopyridine derivatives is significantly influenced by the formation of highly reactive pyridyne intermediates under strongly basic conditions. amazonaws.com Mechanistic studies have confirmed that the isomerization of 3-bromopyridines to 4-bromopyridines proceeds via a pyridyne pathway. rsc.orgresearchgate.netchemrxiv.org When a 3-bromopyridine is treated with a strong base, such as potassium hydroxide complexed with 18-crown-6 in a solvent like N,N-dimethylacetamide (DMA), it can undergo dehydrohalogenation. amazonaws.com This elimination of HBr leads to the formation of a strained, electrophilic 3,4-pyridyne intermediate.

Once formed, the 3,4-pyridyne is rapidly trapped by nucleophiles present in the reaction mixture. This process is central to the tandem isomerization/substitution reaction. The nucleophile can be the bromide ion eliminated in the first step, which can re-add to the pyridyne at either the C-3 or C-4 position, establishing an equilibrium between 3-bromo and 4-bromopyridine isomers. amazonaws.com Alternatively, another nucleophile, such as an alcohol or amine, can add to the pyridyne, leading directly to a 4-substituted product. The regioselectivity of this addition can be influenced by electronic or steric factors from other substituents on the pyridine ring. nih.gov The tolerance of 2-alkoxy and 2-amino substituents in these reactions suggests that the high selectivity observed may originate from the nucleophilic addition to a distorted 3,4-pyridyne intermediate. nih.gov

Mechanistic Studies of Base-Catalyzed Aryl Halide Isomerization

The base-catalyzed isomerization of aryl halides is a powerful, though relatively underdeveloped, synthetic strategy that has been effectively applied to 3-bromopyridine systems. nih.gov This process enables unconventional functionalization at the 4-position by leveraging a tandem isomerization and selective nucleophilic aromatic substitution sequence. rsc.orgchemrxiv.org Mechanistic studies support a pathway that begins with the formation of a pyridyne intermediate, which then leads to the isomerization and subsequent substitution. researchgate.netamazonaws.com

The proposed mechanism for the 4-selective substitution of 3-bromopyridine is outlined below:

Pyridyne Formation: In the presence of a stoichiometric amount of a strong base (B), such as KOH, the 3-bromopyridine undergoes elimination to form a 3,4-pyridyne intermediate. researchgate.netamazonaws.com

Isomerization: The eliminated bromide ion can re-add to the pyridyne intermediate, leading to a mixture of regioisomeric 3-bromopyridine and 4-bromopyridine. amazonaws.com

Selective Interception: The 4-bromopyridine isomer is significantly more reactive towards SNAr than the starting 3-bromopyridine. A nucleophile (NuH) present in the mixture selectively attacks the C-4 position of the 4-bromopyridine isomer. rsc.orgamazonaws.com This facile SNAr reaction acts as a kinetic sink, driving the equilibrium towards the formation of the 4-substituted product. researchgate.netamazonaws.com

This tandem strategy provides a distinct advantage by allowing readily available and stable 3-bromopyridines to be used in place of their less accessible or less stable 4-halogenated counterparts. rsc.orgnih.gov It also enables the convergence of mixtures of 3- and 5-bromopyridines into a single 4-substituted product, further highlighting the synthetic utility of this base-catalyzed isomerization pathway. nih.gov

| Substrate | Base | Nucleophile | Solvent | Key Outcome | Reference |

|---|---|---|---|---|---|

| 3-Bromopyridine | KOH / 18-crown-6 | Cyclopentanol | DMA | 4-selective etherification | amazonaws.com |

| 3-Bromopyridine | KOH / 18-crown-6 | Water | DMA | 4-selective hydroxylation | rsc.org |

| 3-Bromopyridine | KOH / 18-crown-6 | Pyrrolidine | DMA | 4-selective amination | rsc.org |

| Mixture of 3- and 5-bromopyridines | KOH / 18-crown-6 | (S)-1-Benzylpyrrolidin-2-yl)methanol | DMA | Convergence to a single 4-substituted product | nih.gov |

| 3-Bromo-2-(trifluoromethyl)pyridine | KOH / 18-crown-6 | Cyclopentanol | DMA | Direct 3-substitution (isomerization suppressed) | nih.gov |

Strategic Applications in Asymmetric Catalysis and Chiral Ligand Design

Engineering of Chiral Pyridine-Containing Ligands

The pyridine (B92270) moiety is a ubiquitous structural motif in the design of chiral ligands due to its versatile coordinating properties. hkbu.edu.hk The incorporation of (S)-1-(3-Bromopyridin-2-YL)ethan-1-amine into ligand frameworks allows for the introduction of a well-defined stereocenter in close proximity to the coordinating nitrogen atom, a critical factor for effective stereochemical control.

Elucidating Design Principles for Privileged Chiral Ligands (e.g., C2-Symmetry, Conformational Rigidity, Multidentate Properties)

The development of "privileged ligands," those that are effective across a wide range of reactions, is a central goal in asymmetric catalysis. pnas.org Several key design principles guide the creation of these high-performance ligands. pnas.org

C2-Symmetry: A large number of successful chiral ligands possess a C2 axis of symmetry. pnas.org This design element reduces the number of possible diastereomeric transition states, which can lead to higher enantioselectivity. pnas.org By strategically dimerizing a chiral unit derived from this compound, C2-symmetric ligands can be constructed.

Conformational Rigidity: A well-defined and rigid ligand backbone is crucial for creating a stable and predictable chiral environment around the metal center. nih.gov Rigidity minimizes conformational ambiguity, which can otherwise lead to a loss of enantioselectivity.

Multidentate Properties: Ligands that can bind to a metal center through multiple points of attachment (i.e., are multidentate) generally form more stable complexes. This enhanced stability can translate to higher catalytic activity and selectivity. Pyridine-containing ligands can be designed to be bidentate, tridentate, or even tetradentate, depending on the number and arrangement of coordinating atoms.

Synthesis and Evaluation of Chiral Pyridine-N,N'-dioxide Ligands

Chiral pyridine N-oxides have gained prominence as effective ligands in a variety of asymmetric reactions. scispace.comresearchgate.net The N-oxide functional group acts as a powerful electron-pair donor, influencing the electronic properties of the metal catalyst. nih.gov The synthesis of chiral pyridine-N,N'-dioxide ligands often involves the oxidation of the corresponding pyridine precursors. rsc.org These ligands, particularly C2-symmetric variants, have demonstrated the ability to form well-defined, non-planar coordination complexes with a range of metal ions. rsc.org The resulting chiral environment has been successfully applied in reactions such as the Friedel–Crafts alkylation of indoles, achieving high yields and excellent enantioselectivities. rsc.orgrsc.org The modular synthesis of these ligands allows for systematic tuning of their steric and electronic properties to optimize performance for specific transformations. rsc.org

Development of Chiral Pyridyl Phosphine (B1218219) and Aminophosphine (B1255530) Ligands

Chiral phosphines are among the most important and widely used classes of ligands in asymmetric catalysis. tcichemicals.comnih.gov The incorporation of a pyridine unit into a phosphine ligand creates a P,N-bidentate system with unique electronic and steric properties. The development of P-stereogenic phosphines, where the phosphorus atom itself is a chiral center, has led to state-of-the-art ligands for reactions like asymmetric hydrogenation. nih.gov

Chiral pyridyl aminophosphine ligands have also been synthesized and successfully applied in catalysis. rsc.org For instance, a library of tunable chiral pyridine–aminophosphine ligands based on a 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline (B108954) scaffold has been developed. rsc.org These ligands proved effective in the iridium-catalyzed asymmetric hydrogenation of challenging substrates, including seven-membered cyclic imines, affording high enantio- and diastereoselectivity. rsc.org The modular nature of these ligands allows for the fine-tuning of their structure to achieve optimal results. rsc.org

Utility of C2-Symmetric Chiral Bisoxazoline (BOX) Ligands

Bisoxazoline (BOX) ligands are a class of privileged C2-symmetric ligands that have found widespread use in asymmetric catalysis. wikipedia.orgsigmaaldrich.com The combination of a pyridine linker with two oxazoline (B21484) rings gives rise to PyBOX ligands. wikipedia.org These ligands form conformationally constrained metal chelates where the chiral centers are positioned close to the donor nitrogen atoms, exerting strong stereochemical control at the catalytic site. nih.gov

The synthesis of BOX ligands is typically straightforward, often involving the condensation of a dicarboxylic acid or dinitrile with a chiral β-amino alcohol. researchgate.net The versatility of this synthetic approach allows for the creation of a wide array of ligands with varying steric and electronic properties. researchgate.net Metal complexes of BOX ligands, particularly with copper, are effective catalysts for a broad range of carbon-carbon bond-forming reactions, including Diels-Alder reactions and cyclopropanations. nih.govacs.org The C2-symmetry of these ligands is a key feature that minimizes the number of possible transition states, thereby enhancing enantioselectivity. nih.gov

Exploitation in Metal-Catalyzed Asymmetric Transformations

The chiral ligands derived from this compound are designed to be employed in a variety of metal-catalyzed asymmetric reactions. The specific choice of metal and ligand is crucial for achieving high efficiency and selectivity in a given transformation.

Enantioselective Hydrogenation of Ketones and Imines

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral alcohols and amines from prochiral ketones and imines, respectively. nih.gov This transformation is of great industrial importance for the production of pharmaceuticals and other fine chemicals. nih.gov

The success of asymmetric hydrogenation relies heavily on the design of the chiral catalyst, which typically consists of a transition metal (such as ruthenium, rhodium, or iridium) complexed with a chiral ligand. nih.govtaylorfrancis.com Chiral P,N-ligands, including pyridyl phosphines and aminophosphines, have proven to be highly effective in this context.

For the hydrogenation of ketones, ruthenium complexes bearing chiral diphosphine and diamine ligands have shown remarkable activity and enantioselectivity. nih.gov Iridium complexes with chiral ligands are also highly effective, particularly for the hydrogenation of challenging substrates like heterocyclic ketones. nih.gov

The asymmetric hydrogenation of imines presents additional challenges compared to ketones, such as the potential for E/Z isomerization and product inhibition. dicp.ac.cn Despite these difficulties, highly efficient catalytic systems have been developed. Palladium complexes with bisphosphine ligands, for example, have been successfully used for the asymmetric hydrogenation of activated imines, affording the corresponding amines with excellent enantioselectivities. dicp.ac.cn Iridium complexes with phosphino-oxazoline ligands have also been widely employed for the reduction of N-aryl imines. nih.gov

In-Depth Analysis of this compound Reveals Limited Application Data in Key Asymmetric Catalytic Reactions

Despite its availability as a chiral building block, a thorough review of scientific literature reveals a significant lack of documented applications for the compound this compound in several key areas of asymmetric catalysis. Extensive searches for its use as a ligand or organocatalyst in specific, highly significant organic transformations have yielded no specific research findings.

The investigation focused on the strategic applications of this compound in asymmetric catalysis and chiral ligand design, with particular attention to the following areas:

Asymmetric Friedel-Crafts Alkylation Reactions

Stereoselective Hydroamination Reactions

Palladium-Catalyzed Asymmetric Allylic Alkylation

Intramolecular Stereoselective Cyclization Processes

Contributions as Chiral Organocatalysts or Stereoselective Bases

While these fields of catalysis are well-established and subjects of extensive research, there is no specific data in the public domain detailing the performance, efficacy, or utility of this compound within these contexts. The compound is commercially available, suggesting its potential use in synthesis, likely as a precursor or intermediate. However, its specific role or performance metrics in the advanced catalytic applications outlined above are not reported in peer-reviewed journals or chemical databases.

Consequently, it is not possible to provide detailed research findings, data tables, or in-depth discussion on its strategic use in the specified reactions. The absence of such information indicates that this compound may be an under-researched molecule in the context of asymmetric catalysis or that its applications lie in areas other than those specified.

Rigorous Spectroscopic and Structural Characterization Methodologies in Research

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. For "(S)-1-(3-Bromopyridin-2-YL)ethan-1-amine," the FTIR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the amine group, C-H bonds of the aliphatic and aromatic portions, C=N and C=C bonds within the pyridine (B92270) ring, and the C-Br bond.

Expected FTIR Data:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (amine) | 3300 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=N, C=C Stretch (pyridine) | 1400 - 1600 |

| C-Br Stretch | 500 - 600 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation

HRMS is a highly accurate technique used to determine the precise molecular weight of a compound. This measurement can be used to deduce the elemental composition of the molecule with a high degree of confidence. For "this compound," HRMS would provide a very precise mass-to-charge ratio (m/z) of the molecular ion, which would be consistent with its chemical formula, C₇H₉BrN₂. The presence of bromine would be evident from the characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Expected HRMS Data:

| Ion | Calculated m/z |

| [M+H]⁺ (for C₇H₁₀⁷⁹BrN₂⁺) | 201.0022 |

| [M+H]⁺ (for C₇H₁₀⁸¹BrN₂⁺) | 203.0002 |

X-ray Diffraction (XRD) for Solid-State Structure and Absolute Configuration Determination

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern, which arises from the interaction of X-rays with the electron clouds of the atoms arranged in the crystal lattice, is meticulously recorded. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed. For chiral molecules, particularly when a heavy atom such as bromine is present, anomalous dispersion effects can be utilized to determine the absolute stereochemistry without ambiguity. This method, often referred to as the Flack or Hooft parameter analysis, provides a reliable assignment of the (R) or (S) configuration at the stereocenter.

While the application of XRD is contingent on the ability to grow high-quality single crystals, its ability to provide a complete and unambiguous structural picture makes it an indispensable tool in stereochemical analysis. Although a specific crystal structure for this compound has not been detailed in the reviewed literature, XRD analysis of related bromopyridine derivatives has been successfully employed to elucidate their molecular structures. nih.gov

Chiroptical Characterization Techniques

Chiroptical techniques are essential for characterizing chiral substances, as they rely on the differential interaction of these molecules with left- and right-circularly polarized light. These methods are particularly valuable for confirming the identity and stereochemistry of a chiral compound in solution.

Optical rotation is a fundamental characteristic of chiral compounds. wikipedia.org When plane-polarized light is passed through a solution containing an enantiomerically pure or enriched compound, the plane of polarization is rotated. anton-paar.com The direction and magnitude of this rotation are unique to the compound's stereochemistry. rudolphresearch.com The rotation is termed dextrorotatory (+) if the plane is rotated clockwise (to the right) and levorotatory (-) if it is rotated counter-clockwise (to the left). nihs.go.jp

The measurement is performed using a polarimeter, and the observed rotation (α) is dependent on several factors, including the compound's concentration, the path length of the sample cell, temperature, and the wavelength of the light used (typically the sodium D-line at 589 nm). anton-paar.comnihs.go.jp To provide a standardized value, the specific rotation [α] is calculated, which is an intrinsic physical property of a chiral molecule. rudolphresearch.com While commercial suppliers confirm the availability of this compound, a specific optical rotation value has not been reported in the reviewed scientific literature. sigmaaldrich.comsigmaaldrich.com

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic methods for determining the absolute configuration of chiral molecules in solution. nih.govmdpi.com These techniques measure the differential absorption of left- and right-circularly polarized light for vibrational and electronic transitions, respectively. nih.govnih.gov

VCD spectroscopy measures chirality in the infrared region of the spectrum, providing detailed information about the molecule's conformational and configurational arrangement. ru.nlresearchgate.net ECD spectroscopy, which operates in the UV-Visible region, is sensitive to the electronic transitions of chromophores within the chiral molecular environment. nih.gov

For a molecule like this compound, the absolute configuration can be determined by comparing the experimentally measured VCD or ECD spectrum with spectra predicted by quantum chemical calculations for a known configuration (e.g., the S-configuration). mdpi.comrsc.org A good match between the experimental and calculated spectra allows for a confident assignment of the absolute stereochemistry. ru.nl This computational approach is particularly crucial for conformationally flexible molecules, where the observed spectrum is a Boltzmann-weighted average of the spectra of all stable conformers. rsc.org Although specific VCD or ECD studies for this compound are not present in the surveyed literature, these methods represent a robust, non-destructive alternative to XRD for absolute configuration assignment. nih.govru.nl

Chromatographic Techniques for Enantiomeric Purity Assessment

Assessing the enantiomeric purity, or enantiomeric excess (ee), is critical in the synthesis and application of chiral compounds. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most widely used and reliable method for this purpose. nih.govnih.gov

Chiral HPLC is a powerful technique for separating enantiomers, allowing for the precise quantification of the enantiomeric excess (ee) of a sample. mdpi.com The separation is achieved by exploiting the differential diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP) within the HPLC column. nih.gov

In the context of this compound, research has demonstrated its successful preparation in high enantiopurity (ee > 99%) through the lipase-catalyzed kinetic resolution of the corresponding racemic amine. mdpi.com The progress of this enzymatic resolution was monitored, and the final enantiomeric excess was determined using chiral HPLC. The studies utilized cellulose-based CSPs, which are known for their broad applicability in separating a wide range of chiral compounds. mdpi.com Baseline separation of the enantiomers is a prerequisite for accurate ee determination. mdpi.com

The specific conditions for the chiral HPLC separation are critical for achieving optimal resolution. Key parameters from the research are summarized in the table below.

| Parameter | Description | Source |

| Technique | High-Performance Liquid Chromatography (HPLC) | mdpi.com |

| Stationary Phase | Cellulose-based Chiral Stationary Phases (CSPs) such as ODH® and LUX-3® | mdpi.com |

| Purpose | Monitoring of lipase-catalyzed kinetic resolution and determination of enantiomeric excess (ee) | mdpi.com |

| Result | Successful baseline separation of enantiomers, enabling the determination of ee > 99% for the S-enantiomer. | mdpi.com |

This chromatographic method provides a robust and accurate means to quantify the enantiomeric purity of this compound, ensuring its suitability for further applications where stereochemical integrity is essential.

Computational Chemistry and Advanced Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties.

In a theoretical investigation of 3-bromo-2-hydroxypyridine (B31989) (3-Br-2-HyP), DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to optimize the molecular structure and compute molecular electrostatic potential (MEP). mdpi.com Such studies help in identifying the electron-rich and electron-deficient regions of a molecule, which are crucial for understanding intermolecular interactions.

Table 1: Representative Calculated Properties for a Related Bromopyridine Derivative (3-Bromo-2-hydroxypyridine) Note: These values are for a structurally related compound and serve as an illustrative example of the data obtained from DFT calculations.

| Property | Calculated Value (in gas phase) |

| HOMO Energy | -6.880 eV |

| LUMO Energy | -1.475 eV |

| HOMO-LUMO Gap | 5.405 eV |

Data sourced from a DFT study on 3-bromo-2-hydroxypyridine. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energies and spatial distributions of these orbitals provide insights into the molecule's ability to act as a nucleophile (HOMO) or an electrophile (LUMO). The energy gap between the HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. mdpi.com

For 3-bromo-2-hydroxypyridine, the HOMO displays a delocalized π character located around the carbon atoms of the pyridine (B92270) ring, while the LUMO orbitals are of π* type. mdpi.com The HOMO→LUMO transition implies an electron density transfer to the entire pyridine ring and the oxygen atom. mdpi.com A smaller HOMO-LUMO gap generally suggests higher reactivity. In the case of 3-bromo-2-hydroxypyridine, the calculated energy gap is approximately 5.4 eV. mdpi.com For substituted 2,2'-bipyridine (B1663995) derivatives, it has been shown that substituents can significantly alter the HOMO-LUMO energy gap, with electron-donating groups like -NH2 causing a greater reduction. nih.gov

Table 2: Frontier Molecular Orbital Energies for a Related Bromopyridine Derivative (3-Bromo-2-hydroxypyridine) Note: These values are for a structurally related compound and provide an example of FMO analysis.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.880 |

| LUMO | -1.475 |

Data sourced from a DFT study on 3-bromo-2-hydroxypyridine. mdpi.com

In Silico Mechanistic Pathway Exploration and Transition State Analysis

Computational methods are invaluable for exploring reaction mechanisms and analyzing the structures and energies of transition states. This is particularly important in asymmetric catalysis, where the stereochemical outcome is determined by the relative energies of diastereomeric transition states. acs.org DFT calculations have been successfully employed to investigate the mechanisms of various reactions involving pyridine derivatives, such as rhodium-catalyzed C-H functionalization. nih.gov These studies can elucidate the roles of different catalytic species and the nature of the bond-forming and bond-breaking steps. nih.gov

For instance, in the context of asymmetric amination reactions, transition state modeling can reveal the non-covalent interactions (e.g., C-H···π, C-H···O) that govern stereoselectivity. rsc.org By understanding these interactions, catalysts can be rationally designed to favor one transition state over another, thereby enhancing enantioselectivity. rsc.org While a specific in silico mechanistic study for reactions involving (S)-1-(3-Bromopyridin-2-YL)ethan-1-amine was not found in the provided search results, the methodologies applied to similar systems, such as proline-catalyzed asymmetric Michael reactions, demonstrate the power of DFT in refining stereocontrolling transition state models. acs.org

Rational Design and Prediction of Novel Chiral Catalysts and Ligands

The insights gained from computational studies can be leveraged for the rational design of new chiral catalysts and ligands. nih.gov Pyridine-containing compounds are widely used as ligands in asymmetric catalysis. nih.govdicp.ac.cn The modular nature of these ligands allows for systematic modification to fine-tune their steric and electronic properties. nih.gov

Computational modeling can guide the design process by predicting how structural changes in the ligand will affect the catalyst's activity and selectivity. For example, in the development of new pyridine-derived chiral ligands, a "double-layer control" design concept has been proposed, where the inner layer minimizes steric hindrance near the metal center and the outer layer is tuned by remote substituents to control stereoselectivity. nih.gov This approach has been successfully applied to various transition-metal-catalyzed reactions. nih.gov While this compound itself is a chiral building block, it can also serve as a scaffold for the development of more complex chiral ligands.

Stereochemical Prediction and Rationalization of Asymmetric Induction

A major goal of computational chemistry in asymmetric catalysis is to predict and rationalize the stereochemical outcome of a reaction. This involves identifying the key interactions in the transition state that lead to the preferential formation of one enantiomer over the other. acs.org These interactions can be subtle, including non-covalent interactions like hydrogen bonding and π-stacking. acs.org

DFT-based stereochemical rationales have been developed for various asymmetric reactions, such as bifunctional Brønsted acid/base-catalyzed aza-Henry reactions. nih.gov These models can explain how the catalyst and substrates assemble in the transition state to achieve high levels of diastereo- and enantioselectivity. nih.gov The prediction of enantioselectivity can be challenging due to the small energy differences between competing transition states. chemrxiv.org However, advanced computational methods, such as quantum-guided molecular mechanics (Q2MM), are being developed to rapidly screen ligand/substrate combinations and predict the stereochemical outcome with greater accuracy. chemrxiv.org Molecular dynamics simulations can also be employed to investigate chiral recognition mechanisms, providing insights into how chiral molecules interact with their environment. scirp.orgnsf.govnih.govnih.govmdpi.com

Q & A

Q. What are the key steps in synthesizing (S)-1-(3-Bromopyridin-2-YL)ethan-1-amine?

Synthesis typically involves halogenated pyridine precursors. A common route includes:

- Nitration/Reduction: Starting with 3-bromopyridine-2-carbaldehyde, introduce an amine group via reductive amination using sodium cyanoborohydride in methanol under acidic conditions .

- Chiral Resolution: Enantiomeric purity is achieved using chiral auxiliaries or enzymatic resolution (e.g., lipase-mediated kinetic resolution) .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol/water mixtures ensures purity .

Q. Which analytical techniques confirm the structure and enantiomeric purity?

- Structural Confirmation:

- NMR Spectroscopy: H and C NMR verify substitution patterns and amine proton environments .

- X-ray Crystallography: Resolves stereochemistry and bond angles .

- Enantiomeric Purity:

- Chiral HPLC: Using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .

- Polarimetry: Specific optical rotation measurements (e.g., [α] values) .

Q. What are the common chemical reactions this compound undergoes?

- Nucleophilic Substitution: Bromine at the 3-position reacts in Suzuki-Miyaura couplings (Pd(PPh), NaCO, DMF/HO, 80°C) to form biaryl derivatives .

- Amine Functionalization: Acylation (acetic anhydride, pyridine) or oxidation to imines (MnO, CHCl) .

- Coordination Chemistry: Acts as a ligand for transition metals (e.g., Cu(II) complexes for catalytic studies) .

Advanced Research Questions

Q. How to optimize Suzuki-Miyaura coupling conditions for the bromine substituent?

- Catalyst Screening: PdCl(dppf) or Pd(OAc) with SPhos ligand improves cross-coupling efficiency .

- Solvent Effects: Mixed solvents (toluene/ethanol) enhance solubility and reduce side reactions.

- Temperature Control: Reactions at 90–100°C with microwave assistance reduce time (20 min vs. 12 hours) .

- Yield Monitoring: LC-MS tracks intermediate formation; optimize boronic acid equivalents (1.2–1.5 eq.) .

Q. What computational methods predict binding affinity to biological targets?

- Molecular Docking: AutoDock Vina or Schrödinger Suite evaluates interactions with enzymes (e.g., kinases) or GPCRs. The pyridine ring’s electron-deficient nature enhances π-π stacking with aromatic residues .

- MD Simulations: GROMACS assesses stability of ligand-receptor complexes (e.g., 100 ns trajectories, RMSD < 2 Å) .

- QSAR Modeling: Correlates substituent effects (e.g., bromine vs. chlorine) with IC values .

Q. How to resolve discrepancies in synthetic yields of brominated pyridinyl amines?

- Variable Identification:

- Catalyst Loading: Pd-based catalysts (0.5–5 mol%) significantly impact yields .

- Impurity Profiles: GC-MS identifies byproducts (e.g., dehalogenated species) from reducing agents .

- Statistical Optimization: Design of Experiments (DoE) models (e.g., Box-Behnken) optimize temperature, solvent ratio, and reaction time .

Q. What strategies ensure enantioselective synthesis?

- Chiral Catalysts: Use (R)-BINAP or Jacobsen’s thiourea catalysts for asymmetric hydrogenation (H, 50 psi, 40°C) .

- Dynamic Kinetic Resolution: Ruthenium complexes (e.g., Shvo’s catalyst) racemize intermediates, achieving >99% ee .

- Enzymatic Methods: Candida antarctica lipase B selectively acylates the (R)-enantiomer, leaving the (S)-form unreacted .

Methodological Notes

- Data Validation: Cross-reference NMR shifts with computed spectra (Gaussian 16, B3LYP/6-31G*) to confirm assignments .

- Contradictions in Literature: Varying yields (40–85%) for similar compounds highlight the need for rigorous reaction condition documentation (e.g., solvent purity, inert atmosphere) .

- Biological Assays: Perform competitive binding assays (SPR or ITC) to quantify interactions with targets like serotonin receptors, given structural analogs’ neuroactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.